molecular formula C13H11F B8740121 2-Fluoro-3'-methyl-1,1'-biphenyl CAS No. 76350-77-1

2-Fluoro-3'-methyl-1,1'-biphenyl

Cat. No.: B8740121
CAS No.: 76350-77-1
M. Wt: 186.22 g/mol
InChI Key: BUIPKDFUVKLJTF-UHFFFAOYSA-N
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Description

2-Fluoro-3'-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11F and its molecular weight is 186.22 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3'-methyl-1,1'-biphenyl, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of biphenyl derivatives often employs cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts. For this compound, start with halogenated precursors (e.g., 2-fluoroiodobenzene and 3-methylphenylboronic acid). Optimize conditions using a Pd(PPh₃)₄ catalyst system in a 1:1 mixture of THF/water at 80°C for 12 hours. Monitor yields via HPLC and adjust catalyst loading (0.5–2 mol%) to mitigate side reactions like homocoupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Key Parameters :

ParameterOptimal Condition
CatalystPd(PPh₃)₄ (1 mol%)
SolventTHF/H₂O (1:1)
Temperature80°C

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (fluorine and methyl substituents cause distinct splitting patterns). Fluorine’s electronegativity induces downfield shifts in adjacent protons. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. Fluorine’s high electron density may require longer exposure times during data collection. Compare experimental data with PubChem’s computed InChI/SMILES descriptors for validation .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Methodological Answer : Prioritize assays targeting fluorinated biphenyls’ known interactions (e.g., enzyme inhibition, receptor binding). Use fluorescence polarization assays for kinase inhibition or surface plasmon resonance (SPR) for affinity measurements. Include controls with non-fluorinated analogs to isolate fluorine’s electronic effects. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using SHELX programs?

  • Methodological Answer : Fluorine’s high electron density can cause anisotropic displacement parameters, complicating refinement. Use SHELXL’s TWIN and HFLS commands to model disorder or twinning. For weak diffraction, collect high-resolution data (d ≤ 0.8 Å) at synchrotron facilities. Validate thermal parameters with PLATON’s ADDSYM to detect missed symmetry .

Q. How should researchers address contradictory data in biological assays involving fluorinated biphenyl derivatives?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., pH sensitivity of fluorine’s hydrogen-bonding capacity). Replicate assays in orthogonal systems (e.g., ITC alongside SPR). For cell-based studies, validate target engagement via CRISPR knockouts. Use molecular dynamics (MD) simulations to probe fluorine’s role in ligand-receptor interactions .

Q. What computational strategies predict the reactivity and stability of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs) and identify reactive sites. Solvent effects can be modeled with COSMO-RS. Compare activation energies for fluorinated vs. non-fluorinated analogs to assess steric/electronic impacts. Validate with kinetic isotope effect (KIE) studies .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Methodological Answer : Systematically vary substituents at the 3’-methyl and 2-fluoro positions. Introduce bioisosteres (e.g., trifluoromethyl for methyl) to modulate lipophilicity. Use Free-Wilson analysis to quantify substituent contributions. Prioritize derivatives with ClogP < 5 and topological polar surface area (TPSA) < 60 Ų for drug-likeness .
  • Example Derivatives :

DerivativeModificationApplication
2-Fluoro-3’-CF₃Increased electron withdrawalEnzyme inhibition
2-Cl-3’-CH₃Halogen bondingReceptor antagonism

Properties

CAS No.

76350-77-1

Molecular Formula

C13H11F

Molecular Weight

186.22 g/mol

IUPAC Name

1-fluoro-2-(3-methylphenyl)benzene

InChI

InChI=1S/C13H11F/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,1H3

InChI Key

BUIPKDFUVKLJTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-fluorophenyl)-3-methyl-2-cyclohexen-1-ol (16.6 g, 0.08 mole) and sulfur (7.8 g, 0.24 mole) was heated at 180°-230° for 7.5 hours. The reaction mixture then stood at room temperature for approximately 60 hours before it was distilled under reduced pressure to give 2'-fluoro-3-methyl[1,1'-biphenyl].
Quantity
16.6 g
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reactant
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7.8 g
Type
reactant
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Synthesis routes and methods II

Procedure details

A 1.46M solution (45 ml) of toluylmagnesium bromide in ether was added to a mixture of 10 g 2-bromofluorobenzene and 250 mg bis(diphenylphosphinoethane)-nickel dichloride in 70 ml dry diethyl ether. The mixture was then heated at reflux for 18 hours. The mixture was cooled to room temperature and quenched with 10% aqueous ammonium chloride, followed by 1M hydrochloric acid, and then partitioned between ether and water. The aqueous phase was extracted once more with ether and the combined organic extracts were dried and evaporated yielding the crude product as an oil which was purified by elution from silica gel with hexanes. The product was a colorless oil (7.0 g, 66% yield) which was used without further purification. NMR (CDCl3, 60MHz): 7.4-6.9 (m, 8H), 2.4 (s, 3H).
[Compound]
Name
solution
Quantity
45 mL
Type
reactant
Reaction Step One
Name
toluylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphinoethane) nickel dichloride
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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